An In-depth Technical Guide to the Molecular Weight and Isotopic Purity of (-)-Cannabidiol-d9
An In-depth Technical Guide to the Molecular Weight and Isotopic Purity of (-)-Cannabidiol-d9
Introduction
In the landscape of cannabinoid analysis, particularly in pharmacokinetic, metabolic, and forensic studies, the precision of quantitative measurements is paramount. The use of stable isotope-labeled internal standards is a cornerstone of high-fidelity analytical chemistry, especially in methods employing mass spectrometry.[1] (-)-Cannabidiol-d9 (CBD-d9), a deuterated analog of Cannabidiol (CBD), serves as an exemplary internal standard. Its utility stems from its near-identical chemical and physical properties to the unlabeled analyte, allowing it to co-elute chromatographically and exhibit similar ionization efficiency.[2] This ensures that variations arising from sample preparation, matrix effects, or instrument drift are effectively normalized, leading to highly accurate and reproducible quantification.[3][4]
This guide provides a detailed technical framework for researchers, analytical scientists, and drug development professionals on the fundamental characteristics of CBD-d9: its molecular weight and isotopic purity. We will explore the theoretical basis of these properties and delineate the rigorous experimental workflows required for their verification. The synthesis of data from orthogonal analytical techniques—namely Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy—forms a self-validating system, ensuring the identity, quality, and reliability of this critical analytical standard.
Part 1: Molecular Weight of (-)-Cannabidiol-d9
The molecular weight of CBD-d9 is a primary identifier. A precise understanding requires differentiating between the theoretical average molecular weight and the monoisotopic mass, both of which are confirmed experimentally.
Theoretical Mass Calculation
The journey to determine the molecular weight of CBD-d9 begins with its unlabeled counterpart, (-)-Cannabidiol.
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Unlabeled (-)-Cannabidiol:
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Molecular Formula: C₂₁H₃₀O₂
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Average Molecular Weight: ~314.46 g/mol
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Monoisotopic Mass: 314.22458 Da
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-
(-)-Cannabidiol-d9 (CBD-d9):
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Molecular Formula: C₂₁H₂₁D₉O₂[5]
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Calculation: The structure is modified by replacing nine hydrogen (¹H) atoms on the pentyl side chain with nine deuterium (²H or D) atoms.
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Theoretical Monoisotopic Mass: 323.28107 Da.[7] This value is calculated using the mass of the most abundant isotopes of each element (e.g., ¹²C, ¹H, ¹⁶O, ²H) and is the exact mass used for confirmation by high-resolution mass spectrometry.
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Experimental Verification by High-Resolution Mass Spectrometry (HRMS)
HRMS is the definitive technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement.[8]
Causality of Experimental Choices: An instrument with high resolving power is essential to distinguish the molecular ion of CBD-d9 from any potential isobaric interferences and to achieve the mass accuracy (typically <5 ppm) needed to confirm its elemental formula. Electrospray ionization (ESI) is a soft ionization technique well-suited for cannabinoids, minimizing fragmentation and preserving the molecular ion for detection.[8]
Protocol 1: HRMS for Molecular Weight Confirmation
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Sample Preparation:
-
Prepare a stock solution of CBD-d9 in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Create a dilute working solution (e.g., 1 µg/mL) in the mobile phase to be used for analysis.
-
-
Instrumentation and Analysis:
-
Utilize a high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument.
-
Infuse the sample directly or inject it via a liquid chromatography system (LC-MS).
-
Acquire data in positive ion mode, as cannabinoids readily form protonated adducts [M+H]⁺.
-
Scan a mass range that comfortably includes the expected m/z of the [M+H]⁺ ion (e.g., m/z 100-500).
-
-
Data Interpretation:
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Identify the monoisotopic peak for the [M+H]⁺ adduct of CBD-d9. The expected m/z would be approximately 324.2883 (323.28107 + 1.00728 for the proton).
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Calculate the mass error between the experimentally observed mass and the theoretical mass in parts-per-million (ppm).
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Acceptance Criterion: A mass error of <5 ppm provides high confidence in the assigned elemental formula of C₂₁H₂₁D₉O₂.
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Part 2: Isotopic Purity of (-)-Cannabidiol-d9
For a deuterated standard, "purity" is a dual concept encompassing both chemical purity and isotopic purity. Isotopic purity is a measure of the extent to which the intended deuterium atoms have replaced hydrogen atoms at the specified positions.
Critical Concepts: Isotopic Enrichment vs. Species Abundance
These two terms are fundamental but often confused.[9]
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Isotopic Enrichment: Refers to the percentage of deuterium at a single labeled position. For instance, an enrichment of 99% means that at any given deuterated position, there is a 99% probability of finding a deuterium atom and a 1% probability of finding a hydrogen atom.[9]
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Species Abundance (Isotopologue Profile): Refers to the percentage of the entire population of molecules that have a specific number of deuterium atoms.[9] A CBD-d9 standard with 99% isotopic enrichment will not contain 99% of the fully deuterated (d9) species. It will contain a statistical distribution of isotopologues (d9, d8, d7, etc.), with the d9 species being the most abundant. High isotopic enrichment (typically ≥98%) is required for internal standards to ensure a consistent and predictable isotopologue distribution.[3]
Caption: Relationship between Isotopic Enrichment and Species Abundance.
Analytical Characterization: A Multi-Technique Approach
A combination of MS and NMR provides a comprehensive and self-validating assessment of isotopic purity.[10] MS quantifies the isotopologue distribution, while NMR confirms the specific sites of deuteration and can independently measure enrichment.
Mass Spectrometry for Isotopologue Profiling
HRMS can resolve the individual isotopologue peaks, which differ by the mass of a deuterium minus a hydrogen (~1.006 Da). The relative intensity of these peaks is used to calculate the overall isotopic purity.[8]
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Instrument Setup: Use an HRMS instrument as described in Protocol 1. The high resolution is critical to separate the C¹³ isotope peak of a lower isotopologue from the peak of the next higher isotopologue.
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Data Acquisition: Acquire a high-resolution mass spectrum of the molecular ion region. Ensure sufficient signal intensity to accurately measure the low-abundance isotopologue peaks.
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Data Processing:
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Identify the peaks corresponding to each isotopologue ([M+H]⁺ for d0 through d9).
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Record the intensity (peak area) for each isotopologue.
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Correct the raw intensities for the natural abundance of ¹³C.
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-
Calculation of Isotopic Purity:
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Sum the corrected intensities of all deuterated isotopologues (d1 to d9).
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Sum the corrected intensities of all isotopologues (d0 to d9).
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Isotopic Purity (%) = [ (Sum of deuterated species intensities) / (Sum of all species intensities) ] * 100
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Caption: Mass Spectrometry Workflow for Isotopic Purity Analysis.
NMR Spectroscopy for Site-Specific Confirmation and Purity
NMR spectroscopy is unparalleled for determining the exact location of isotopic labels.[11] For CBD-d9, the deuteration occurs on the pentyl chain.
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¹H NMR (Proton NMR): This technique is used to "see" the absence of signal. By comparing the integral of a non-deuterated proton signal (e.g., an aromatic proton) to the residual proton signals at the deuterated positions, one can calculate the degree of deuteration.[9][12] A clean spectrum with greatly diminished signals for the pentyl chain protons is a strong indicator of successful deuteration.
-
²H NMR (Deuterium NMR): This less common but powerful technique directly observes the deuterium nuclei. It provides a spectrum where only the deuterated positions are visible, offering direct confirmation of the labeling sites and a means to quantify isotopic enrichment.[13]
-
Sample Preparation:
-
Accurately weigh and dissolve a sufficient amount of CBD-d9 (typically 5-10 mg) in a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.[11]
-
-
¹H NMR Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum.
-
To ensure quantitative accuracy, use a long relaxation delay (D1), typically 5 times the longest T1 relaxation time of the protons of interest.[11]
-
-
Data Processing and Interpretation:
-
Phase and baseline correct the spectrum carefully.
-
Select a well-resolved signal from a non-deuterated part of the molecule as an internal reference (e.g., the aromatic proton at ~6.2 ppm). Set its integral to its known proton count (e.g., 1H).
-
Integrate the residual proton signals corresponding to the pentyl chain. The small integral values will indicate a high degree of deuteration.
-
-
(Optional) ²H NMR Acquisition:
-
If available, acquire a ²H NMR spectrum. This will show signals only at the chemical shifts corresponding to the deuterated pentyl chain positions, providing definitive proof of labeling location.
-
Caption: NMR Spectroscopy Workflow for Structural Confirmation and Purity.
Part 3: Data Summary and Conclusion
The analytical characterization of (-)-Cannabidiol-d9 is a multi-faceted process that ensures its suitability as an internal standard. The combination of high-resolution mass spectrometry and NMR spectroscopy provides orthogonal data that, when taken together, deliver unambiguous confirmation of its molecular weight, isotopic purity, and structural integrity.
| Parameter | Unlabeled (-)-CBD | (-)-Cannabidiol-d9 |
| Molecular Formula | C₂₁H₃₀O₂ | C₂₁H₂₁D₉O₂[5] |
| Theoretical Monoisotopic Mass | 314.22458 Da | 323.28107 Da[7] |
| Theoretical Average Mol. Weight | ~314.46 g/mol | ~323.52 g/mol [5][6] |
| Primary Verification Technique | MS, NMR | HRMS (for mass), HRMS & NMR (for purity)[10] |
| Target Isotopic Purity | N/A | Typically ≥98% enrichment[3] |
By adhering to the rigorous protocols outlined in this guide, researchers can confidently verify the quality of their (-)-Cannabidiol-d9 standard. This foundational step is critical for ensuring the accuracy, precision, and validity of quantitative bioanalytical methods, ultimately contributing to the integrity of research and development in the cannabinoid field.
References
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis . ResolveMass Laboratories Inc. Available at: [Link]
-
Cannabidiol-d9 | C21H30O2 | CID 71314488 . PubChem, National Institutes of Health. Available at: [Link]
-
Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques . ResolveMass Laboratories Inc. Available at: [Link]
-
A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES . The Pharma Innovation. Available at: [Link]
-
Comparison of Bulk and CompoundSpecific 13C Isotope Ratio Analyses for the Discrimination Between Cannabis Samples . Journal of Forensic Sciences. Available at: [Link]
-
Differentiation of Δ9-THC and CBD Using Silver-Ligand Ion Complexation and Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) . PubMed. Available at: [Link]
-
A Quantitative 1H NMR Method for Screening Cannabinoids in CBD Oils . Molecules. Available at: [Link]
-
Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry . PubMed. Available at: [Link]
Sources
- 1. texilajournal.com [texilajournal.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. benchchem.com [benchchem.com]
- 5. (-)-Cannabidiol D9 | CAS 1246819-21-5 | LGC Standards [lgcstandards.com]
- 6. Cannabidiol (CBD) D9 100 µg/mL in Acetonitrile [lgcstandards.com]
- 7. Cannabidiol-d9 | C21H30O2 | CID 71314488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. isotope.com [isotope.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. A Quantitative 1H NMR Method for Screening Cannabinoids in CBD Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
